Methyl biotin

Beschreibung

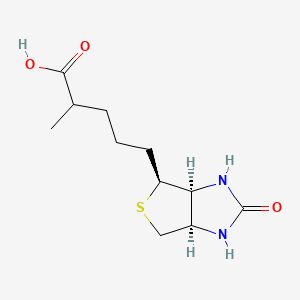

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSLIBPXCFHDN-UYXKVSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858021 | |

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415725-35-8 | |

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyl Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of methyl biotin, also known as biotin methyl ester. This document is intended for researchers, scientists, and professionals in drug development who utilize biotin and its derivatives in their work. It includes detailed methodologies for chemical and enzymatic synthesis, a summary of its chemical and physical properties, and a discussion of its biological relevance, particularly in the context of biotin biosynthesis and epigenetic modifications.

Chemical and Physical Properties of this compound

This compound is the methyl ester derivative of biotin (Vitamin B7). The esterification of the carboxylic acid group of biotin's valeric acid side chain alters its polarity and reactivity, which can be advantageous in certain experimental and synthetic contexts.

Physical Properties

The physical properties of D-(+)-biotin methyl ester are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₃S | |

| Molecular Weight | 258.34 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~166.5 °C | |

| Optical Rotation ([α]D) | +82° (c=0.4 in Methanol) | |

| Solubility | Soluble in methanol, acetone, methyl ethyl ketone, benzene, and cyclohexane. Insoluble in saturated and paraffin hydrocarbons. |

Chemical Properties

Reactivity: The primary reactive site of this compound, apart from the ester linkage, is the ureido ring, which is also present in native biotin. The ester group can undergo transesterification in the presence of other alcohols and suitable catalysts. It can also be reduced to the corresponding alcohol. The reactivity of the ester allows for its use as a protected form of biotin in multi-step chemical syntheses, where the free carboxylic acid might interfere with other reactions.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic routes.

Chemical Synthesis

The most common methods for the chemical synthesis of this compound involve the direct esterification of biotin.

Method 1: Acid-Catalyzed Esterification

This classic method involves reacting biotin with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).

Experimental Protocol: Acid-Catalyzed Esterification of Biotin

Materials:

-

D-(+)-Biotin

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Silica Gel for column chromatography

Procedure:

-

Suspend D-(+)-biotin in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop) or bubble hydrogen chloride gas through the solution.

-

Reflux the mixture for 2-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography using a solvent system such as ethyl acetate/petroleum ether (e.g., 75% EtOAc in pet ether) to yield pure D-(+)-biotin methyl ester.

Method 2: Reaction with Diazomethane

Diazomethane is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. However, it is highly toxic and explosive, requiring specialized handling.

Experimental Protocol: Synthesis of this compound using Diazomethane

Materials:

-

D-(+)-Biotin

-

Diazomethane solution in ether

-

Methanol (MeOH)

-

Diethyl Ether

-

Petroleum Ether

Procedure:

-

Dissolve D-(+)-biotin in methanol.

-

Slowly add an ethereal solution of diazomethane at 0 °C until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Stir the reaction mixture for a short period (e.g., 30 minutes) at room temperature.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

-

Remove the solvents under reduced pressure.

-

The resulting residue can be recrystallized from a mixture of methanol, ether, and petroleum ether to yield fine needles of this compound.

Enzymatic Synthesis Pathway

In many bacteria, such as E. coli, the biosynthesis of biotin involves a methylated intermediate. The pimeloyl moiety, which forms the valeric acid side chain of biotin, is synthesized through a modified fatty acid pathway. A key intermediate in this pathway is pimeloyl-acyl carrier protein (ACP) methyl ester.

The synthesis begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC, using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation allows the fatty acid synthesis machinery to recognize and elongate this atypical substrate. After two rounds of elongation, the resulting pimeloyl-ACP methyl ester is hydrolyzed by the enzyme BioH to yield pimeloyl-ACP and methanol. This pimeloyl-ACP then enters the next stage of biotin synthesis.

The following diagram illustrates the enzymatic synthesis pathway leading to the formation of pimeloyl-ACP, highlighting the role of methylation.

Caption: Enzymatic synthesis of pimeloyl-ACP, a precursor to biotin.

Biological Role and Relevance

While "this compound" itself is not known to have a direct signaling role, the processes of methylation and biotinylation are critically linked in biology. Biotin is a cofactor for several carboxylases involved in key metabolic pathways. Furthermore, biotin plays a crucial role in epigenetics through the biotinylation of histones, a post-translational modification that influences chromatin structure and gene expression.

The enzyme responsible for histone biotinylation is holocarboxylase synthetase (HCS). There is evidence of crosstalk between histone biotinylation and other epigenetic marks, such as histone methylation and DNA methylation. For instance, some studies suggest that histone biotinylation may depend on prior DNA methylation.

The following diagram illustrates the relationship between biotin, holocarboxylase synthetase, and histone modifications.

Caption: Role of biotin in histone modification and gene regulation.

Characterization and Analysis of this compound

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

Experimental Protocol: Characterization of this compound

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v).

-

Visualization: Staining with a potassium permanganate solution or iodine vapor. The Rf value of this compound will be higher than that of biotin due to its increased hydrophobicity.

2. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid.

-

Detection: UV detection at a low wavelength (e.g., ~200-230 nm).

-

Sample Preparation: Dissolve the sample in methanol or the mobile phase.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. Other expected signals include those for the protons on the thiophane and ureido rings, and the methylene groups of the valeric acid side chain.

-

¹³C NMR: The spectrum will show a resonance for the methyl ester carbon at around 51-52 ppm and the ester carbonyl carbon at ~174 ppm.

4. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of this compound (259.11).

This guide provides a foundational understanding of the synthesis and chemical properties of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers should always adhere to appropriate laboratory safety practices, especially when working with hazardous reagents like diazomethane.

An In-depth Technical Guide to the Structure and Function of Methyl Biotin (Biotin Methyl Ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in a variety of carboxylation reactions essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2][3] The remarkablely high affinity and specificity of the interaction between biotin and the proteins avidin and streptavidin have been extensively exploited in a vast array of biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.[4][5][6] This technical guide provides a comprehensive overview of the structure and function of a key derivative of biotin: methyl biotin, more formally known as biotin methyl ester.

This document will delve into the chemical structure of biotin methyl ester, its functional implications, and its applications in research and development. We will provide detailed experimental protocols and present quantitative data in a structured format to facilitate understanding and practical application by researchers, scientists, and drug development professionals.

Structure of this compound (Biotin Methyl Ester)

Biotin methyl ester is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group.

Chemical Structure:

Caption: Chemical structure of biotin methyl ester.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [7] |

| Molecular Weight | 258.34 g/mol | [7] |

| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [7] |

| CAS Number | 608-16-2 | [7] |

Function of this compound

The primary functions of biotin and its derivatives are centered around the exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.

Interaction with Avidin and Streptavidin

Biotin binds to avidin and streptavidin with an extraordinarily high affinity, characterized by a very low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[4][6] This interaction is one of the strongest non-covalent bonds known in nature.

Caption: Interaction of Biotin Methyl Ester with the Streptavidin binding pocket.

Reduced Cellular Uptake

A critical functional consequence of the methyl ester modification is the significantly reduced binding of biotin methyl ester to the sodium-dependent multivitamin transporter (SMVT). SMVT is the primary transporter responsible for the cellular uptake of biotin. The free carboxylic acid group of biotin is essential for recognition and transport by SMVT. Consequently, biotin methyl ester is not efficiently taken up by cells, which limits its application in in-vivo targeted drug delivery strategies that rely on SMVT-mediated internalization.

Applications in Research and Drug Development

Despite the reduced cellular uptake, biotin methyl ester remains a valuable tool in various in-vitro research and development applications.

Affinity Chromatography

Biotin methyl ester can be used to create affinity chromatography resins for the purification of avidin, streptavidin, or their fusion proteins. A molecule of interest can be chemically conjugated to biotin methyl ester, and this conjugate can then be used to immobilize the molecule on a streptavidin-coated solid support.

Control Experiments

In studies involving biotin-streptavidin interactions, biotin methyl ester can serve as a useful negative or weaker-binding control. By comparing the results obtained with biotin to those with biotin methyl ester, researchers can assess the contribution of the carboxylate group to the binding interaction and the specificity of the observed effects.

Development of Molecularly Imprinted Polymers (MIPs)

Biotin methyl ester has been used as a template molecule in the development of molecularly imprinted polymers. These synthetic polymers are designed to have binding sites that are complementary in shape and functionality to the template molecule, enabling their use in sensor and separation technologies.

Experimental Protocols

The following are detailed methodologies for key experiments involving biotin methyl ester.

Synthesis of a Biotin Methyl Ester-Labeled Protein

This protocol describes the conjugation of biotin methyl ester to a protein via its primary amine groups using a carbodiimide crosslinker.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., PBS)

-

Biotin methyl ester

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column

Procedure:

-

Prepare Reagents:

-

Dissolve biotin methyl ester in DMSO to a concentration of 10 mg/mL.

-

Prepare a 100 mM solution of EDC in water.

-

Prepare a 100 mM solution of NHS in water.

-

-

Activate Biotin Methyl Ester:

-

In a microcentrifuge tube, mix 10 µL of the biotin methyl ester solution with 10 µL of EDC solution and 10 µL of NHS solution.

-

Incubate at room temperature for 15-30 minutes to activate the carboxyl group.

-

-

Conjugation Reaction:

-

Add the activated biotin methyl ester solution to your protein solution. The molar ratio of biotin methyl ester to protein should be optimized, but a starting point of 20:1 is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

-

-

Quench Reaction:

-

Add hydroxylamine to a final concentration of 10 mM to quench the reaction. Incubate for 5 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotin methyl ester and byproducts using a desalting column equilibrated with PBS.

-

Caption: Workflow for protein labeling with biotin methyl ester.

Affinity Purification using a Biotin Methyl Ester-Labeled Ligand

This protocol outlines the general steps for using a biotin methyl ester-labeled molecule to purify a target protein from a complex mixture.

Materials:

-

Biotin methyl ester-labeled ligand

-

Streptavidin-agarose beads or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Cell lysate or protein mixture containing the target protein

Procedure:

-

Bead Preparation:

-

Wash the required amount of streptavidin beads with Binding/Wash Buffer to remove any storage solution.

-

-

Immobilization of Ligand:

-

Incubate the washed beads with the biotin methyl ester-labeled ligand in Binding/Wash Buffer for 30-60 minutes at room temperature with gentle rotation.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound ligand.

-

-

Affinity Capture:

-

Incubate the ligand-immobilized beads with the cell lysate or protein mixture for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound target protein from the beads using the Elution Buffer. If using a low pH elution buffer, collect the fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.

-

Alternatively, if the interaction between the ligand and the target protein is of interest, the entire complex can be eluted under denaturing conditions (e.g., SDS-PAGE sample buffer).

-

Caption: General workflow for affinity purification.

Quantitative Data Summary

While specific quantitative binding data for biotin methyl ester is scarce, the following table summarizes the key known values for the biotin-streptavidin interaction for comparison.

| Interaction | Dissociation Constant (Kd) | Reference |

| Biotin - Streptavidin | ~10⁻¹⁴ M | [4][6] |

| Biotin - Avidin | ~10⁻¹⁵ M | [4][6] |

| Biotin Methyl Ester - Streptavidin | Not readily available in literature, but expected to be > 10⁻¹⁴ M |

Conclusion

Biotin methyl ester is a valuable derivative of biotin for in-vitro applications in research and drug development. Its key structural feature, the esterified carboxylic acid, leads to a significant reduction in cellular uptake via the SMVT, a critical consideration for in-vivo studies. While this modification likely reduces the binding affinity to avidin and streptavidin compared to unmodified biotin, the interaction remains strong enough for applications such as affinity chromatography and as a control reagent. The provided experimental protocols offer a starting point for the practical application of biotin methyl ester in the laboratory. Further research to quantify the precise binding kinetics of biotin methyl ester with avidin and streptavidin would be beneficial for its more widespread and optimized use.

References

- 1. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptavidin - Wikipedia [en.wikipedia.org]

- 7. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Biological Activity of Methyl Biotin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of early seminal studies investigating the biological activity of methyl biotin analogs, with a primary focus on their role as inhibitors of biotin biosynthesis and their antimicrobial properties. Biotin, an essential B vitamin, functions as a critical cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Consequently, molecules that interfere with biotin's function or synthesis have long been of interest as potential antimicrobial agents and tools for studying metabolic pathways. This document summarizes key quantitative data, details experimental methodologies from foundational papers, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early research on the biological activity of this compound analogs.

Table 1: Inhibition of Biotin Synthesis in Escherichia coli

| Compound | Target Enzyme | Assay System | IC50 Value (µM) | Reference |

| α-Methyldethiobiotin | Biotin Synthetase | Resting-cell suspensions of E. coli | 1.1[1] | Eisenberg & Hsiung, 1982[1] |

| Actithiazic Acid (for comparison) | Biotin Synthetase | Resting-cell suspensions of E. coli | 0.45[1] | Eisenberg & Hsiung, 1982[1] |

Table 2: Antimicrobial Activity of this compound Analogs

| Compound | Spectrum of Activity | Reversibility | Affinity for Avidin | Reference |

| α-Methyldethiobiotin | Strong and specific against mycobacteria | Reversed by biotin | Yes | Hanka et al., 1972[2][3] |

| α-Methylbiotin | Strong and specific against mycobacteria | Reversed by biotin | Yes | Hanka et al., 1972[2][3] |

Note: Specific Minimum Inhibitory Concentration (MIC) values from the early study by Hanka et al. (1972) are not available in the public domain. The described activity is qualitative.

Experimental Protocols

Inhibition of Dethiobiotin to Biotin Conversion in E. coli

This protocol is based on the methodology described by Eisenberg and Hsiung (1982).[1]

Objective: To determine the inhibitory effect of this compound analogs on the conversion of dethiobiotin to biotin in whole cells.

Materials:

-

Escherichia coli K-12 (biotin auxotroph)

-

Minimal medium (e.g., M9) supplemented with glucose and required amino acids

-

Dethiobiotin

-

α-Methyldethiobiotin (or other test compounds)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Centrifuge

-

Shaking water bath

Procedure:

-

Cell Culture: Grow E. coli in minimal medium supplemented with a limiting concentration of biotin to mid-log phase.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash twice with cold phosphate buffer, and resuspend in the same buffer to a specific cell density (e.g., A600 of 1.0). These are the "resting-cell suspensions".

-

Reaction Mixture: Prepare reaction tubes containing the resting-cell suspension, dethiobiotin (substrate), and varying concentrations of the inhibitor (α-methyldethiobiotin). Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C for a defined period (e.g., 2 hours).

-

Termination and Biotin Assay: Terminate the reaction by heating the tubes (e.g., 90°C for 5 minutes). Centrifuge to pellet the cells. The amount of biotin synthesized in the supernatant is then quantified using a microbiological assay with a biotin-requiring indicator organism (e.g., Lactobacillus plantarum).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the antimicrobial activity of biotin antimetabolites, as would have been standard practice during the period of the early studies by Hanka et al. (1972).[2][3]

Objective: To assess the antimicrobial efficacy of this compound analogs against susceptible microorganisms.

Materials:

-

Test microorganism (e.g., Mycobacterium species)

-

Appropriate culture medium (e.g., Middlebrook 7H10 agar)

-

α-Methyldethiobiotin and α-methylbiotin

-

Biotin (for reversal studies)

-

Sterile petri dishes or microtiter plates

-

Incubator

Procedure (Agar Dilution Method):

-

Preparation of Test Plates: Prepare a series of agar plates containing serial dilutions of the test compounds (α-methyldethiobiotin or α-methylbiotin). For reversal studies, also prepare plates containing the test compound and biotin.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Inoculation: Inoculate the surface of the agar plates with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the test organism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Reversal Assessment: Observe for growth on the plates containing both the inhibitor and biotin to confirm that the antimicrobial effect is due to biotin antagonism.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

The primary mode of action of α-methyldethiobiotin is the inhibition of biotin synthetase, a key enzyme in the final step of biotin biosynthesis. This inhibition leads to a depletion of intracellular biotin, which in turn causes the derepression of the bio operon, responsible for the synthesis of biotin biosynthetic enzymes.

References

- 1. Mode of action of the biotin antimetabolites actithiazic acid and alpha-methyldethiobiotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Antimetabolites of Biotin: α-Methyldethiobiotin and α-Methylbiotin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new antimetabolites of biotin: alpha-methyldethiobiotin and alpha-methylbiotin - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the mechanism of methyl biotin

An In-depth Technical Guide on the Core Mechanisms of Methyl Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" can refer to several distinct molecules, each with a unique role in the biochemistry of the essential vitamin biotin (Vitamin B7). This technical guide provides a comprehensive overview of the core mechanisms associated with these methylated forms of biotin. We will explore:

-

The Role of Methylation in Biotin Biosynthesis: A critical enzymatic methylation step that initiates the formation of biotin's valeric acid side chain in many bacteria.

-

Biotin Methyl Ester: A synthetic derivative of biotin used in research and as a precursor for chemical synthesis.

-

Methylated Catabolites of Biotin: The formation and significance of naturally occurring methylated breakdown products of biotin.

This guide will present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

The Pivotal Role of Methylation in Biotin Biosynthesis

In numerous bacteria, including Escherichia coli, the synthesis of biotin hijacks the fatty acid synthesis (FAS) pathway through a clever methylation strategy. This process involves two key enzymes: BioC , a SAM-dependent methyltransferase, and BioH , a pimeloyl-ACP methyl ester esterase.

The core mechanism involves the methylation of the ω-carboxyl group of a malonyl-thioester, typically malonyl-acyl carrier protein (malonyl-ACP). This methylation allows the molecule to be accepted as a primer by the fatty acid synthesis machinery, which would otherwise reject a substrate with a free carboxyl group. Following two rounds of chain elongation, the resulting pimeloyl-ACP methyl ester is demethylated by BioH to produce pimeloyl-ACP, the direct precursor for the assembly of biotin's heterocyclic rings.[1][2][3][4]

Signaling Pathway and Experimental Workflow

The biosynthetic pathway involving methylation is a linear metabolic process rather than a signaling cascade. Below are diagrams illustrating this pathway and a typical experimental workflow for studying the enzymes involved.

Quantitative Data

While detailed kinetic parameters for BioC are not widely published, the activity of BioH has been characterized. The enzyme shows a preference for short-chain fatty acid esters.

Table 1: Kinetic Parameters for E. coli BioH

| Substrate | Relative Activity (%) |

|---|---|

| p-Nitrophenyl acetate | 100 |

| p-Nitrophenyl propionate | ~90 |

| p-Nitrophenyl butyrate | ~80 |

| p-Nitrophenyl caproate | ~60 |

Data derived from studies on p-nitrophenyl esters, which are model substrates. The physiological substrate is pimeloyl-ACP methyl ester.[5]

Experimental Protocols

Protocol 1: BioH Esterase Activity Assay [6]

-

Reaction Mixture:

-

50 mM Tris-HCl (pH 7.0)

-

5% glycerol

-

50 µM pimeloyl-ACP methyl ester (substrate)

-

0.3–25 nM purified BioH enzyme

-

-

Procedure: a. Prepare a master mix of buffer and substrate. Pre-incubate at 37°C for 1 minute. b. Initiate the reaction by adding the BioH enzyme. c. Incubate at 37°C for 2-10 minutes. d. Stop the reaction by adding loading dye containing urea.

-

Analysis: a. Separate the substrate (pimeloyl-ACP methyl ester) from the product (pimeloyl-ACP) using conformationally-sensitive urea-PAGE. The product, having a free carboxyl group, will migrate more slowly. b. Visualize the bands by staining with Coomassie Brilliant Blue. The extent of conversion can be quantified by densitometry.

Protocol 2: General Methyltransferase Colorimetric Assay (Adaptable for BioC) [7]

This is a general protocol for SAM-dependent methyltransferases that can be adapted for BioC, where the acceptor substrate is Malonyl-ACP.

-

Reagents:

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Purified BioC enzyme

-

Malonyl-ACP (acceptor substrate)

-

S-Adenosyl-L-methionine (SAM)

-

Coupled enzyme system that detects S-adenosylhomocysteine (SAH) production. Several commercial kits are available that link SAH formation to a colorimetric or fluorometric output.

-

-

Procedure: a. To a 96-well plate, add Assay Buffer, the acceptor substrate (Malonyl-ACP), and the BioC enzyme. b. Initiate the reaction by adding SAM. c. Incubate at 37°C for a defined period (e.g., 15-30 minutes). d. Add the detection reagents from the coupled enzyme system.

-

Analysis: a. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. b. The signal is proportional to the amount of SAH produced, which is stoichiometric with the amount of methylated product formed.

Biotin Methyl Ester: A Synthetic Analog

Biotin methyl ester is a derivative of biotin where the carboxyl group of the valeric acid side chain is esterified with a methyl group. It is not a known natural metabolite but is widely used in chemical synthesis and as a research tool.[8]

Mechanism of Action and Biological Relevance

The primary mechanism by which biotin methyl ester is relevant in biological systems is through its lack of interaction with key biotin-related proteins. Studies have shown that a free carboxyl group is essential for the recognition and transport of biotin by the sodium-dependent multivitamin transporter (SMVT).[9] Consequently, biotin methyl ester is not efficiently taken up by cells through this primary route.[9]

Its main utility lies in:

-

Chemical Synthesis: Serving as a protected form of biotin in the synthesis of more complex biotin derivatives, such as inhibitors or probes.[10]

-

Control Experiments: Used as a negative control in biotin uptake and binding assays to demonstrate the requirement of the free carboxyl group.[9]

There is no evidence to suggest that biotin methyl ester has a direct biological activity or is part of a signaling pathway. It is possible that non-specific intracellular esterases could hydrolyze the methyl ester to yield free biotin, but this is not considered its primary metabolic fate or intended function in experimental settings.

Logical Relationship Diagram

Methylated Catabolites of Biotin

Biotin undergoes catabolism in mammals through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom.[11] The β-oxidation pathway can lead to the formation of methylated catabolites.

Formation of Bisnorbiotin Methyl Ketone

The β-oxidation of biotin's side chain is analogous to fatty acid oxidation. This process shortens the valeric acid side chain by two-carbon units, leading to the formation of bisnorbiotin.[11] Further oxidation can produce a β-keto intermediate (β-ketobisnorbiotin). This intermediate is unstable and can undergo spontaneous decarboxylation to yield bisnorbiotin methyl ketone .[1][11]

Metabolic Pathway

Quantitative Data

The relative abundance of biotin and its catabolites can be measured in human urine, providing an indication of biotin turnover.

Table 2: Representative Distribution of Avidin-Binding Substances in Human Urine

| Compound | Percentage of Total (%) |

|---|---|

| Biotin | 32 ± 12 |

| Bisnorbiotin | 52 ± 15 |

| Bisnorbiotin methyl ketone | 7.9 ± 5.8 |

| Biotin-d,l-sulfoxide | 4.0 ± 3.2 |

| Biotin sulfone | 3.6 ± 1.9 |

Data from healthy adults. Values are mean ± SD. [Source: Adapted from literature]

Experimental Protocols

Protocol 3: Quantitative Analysis of Biotin and Methylated Metabolites by LC-MS/MS [12]

-

Sample Preparation (Urine/Plasma): a. Thaw samples on ice. b. Perform protein precipitation by adding a 3:1 volume of acetonitrile containing an internal standard (e.g., ¹³C-labeled biotin). c. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the sample in the mobile phase (e.g., 0.1% formic acid in water).

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm; 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over several minutes to separate the analytes.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte (biotin, bisnorbiotin, bisnorbiotin methyl ketone) and the internal standard must be optimized.

-

-

Quantification: a. Generate a standard curve using known concentrations of each analyte. b. Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The concept of "this compound" encompasses distinct but important aspects of biotin biochemistry. The methylation of a malonyl-thioester by BioC is a crucial, rate-limiting step in the biosynthesis of biotin in many microorganisms, representing a potential target for novel antimicrobial agents. Biotin methyl ester, a synthetic compound, serves as an invaluable tool for researchers studying biotin transport and for the chemical synthesis of biotin derivatives. Finally, the formation of methylated catabolites like bisnorbiotin methyl ketone is a natural consequence of biotin degradation in mammals, and their quantification can provide insights into biotin status and metabolism. This guide has provided a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and clear visualizations to aid researchers in their understanding and future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Biotin methyl ester | C11H18N2O3S | CID 83871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Uptake of biotin by human hepatoma cell line, Hep G2: a carrier-mediated process similar to that of normal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

An In-depth Technical Guide on the Role of Methyl Biotin in Cellular Processes

Abstract

Methyl biotin, the methyl ester derivative of biotin (Vitamin B7), serves as a critical chemical probe in contemporary molecular biology and drug development. While it does not function as a direct coenzyme for carboxylases like its parent molecule, its modified carboxyl group grants it unique properties that are leveraged for affinity labeling, protein interaction studies, and targeted drug delivery. This technical guide provides a comprehensive overview of this compound's biochemical characteristics, its applications in cellular research, and detailed protocols for its use. We explore its interaction with biotin-binding proteins, its inability to be transported by the sodium-dependent multivitamin transporter (SMVT), and its role in studying biotin-dependent signaling pathways. This document aims to be an essential resource for researchers utilizing biotin-based technologies for target identification, validation, and the development of novel therapeutics.

Introduction: Biotin and the Advent of this compound

Biotin is a water-soluble B-vitamin essential for all domains of life, where it acts as a covalently attached coenzyme for carboxylase enzymes.[1][2] These enzymes are pivotal in a range of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[2] The biological function of biotin is intrinsically linked to its covalent attachment to these enzymes, a process catalyzed by Holocarboxylase Synthetase (HCS).[2][3]

The extraordinary high-affinity, non-covalent interaction between biotin and the proteins avidin and streptavidin (with dissociation constants in the femtomolar to picomolar range) forms the foundation of a vast array of biotechnological applications.[4][5][6] This robust interaction is exploited for detection, purification, and labeling of biomolecules.

This compound (formally known as biotin methyl ester) is a synthetic derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group. This seemingly minor modification has profound functional consequences. Primarily, the esterification of the carboxyl group prevents this compound from being recognized and transported by the sodium-dependent multivitamin transporter (SMVT), a key transporter for biotin uptake into cells. This property makes this compound a valuable tool for studying extracellular interactions and for use in cell-free systems without the complication of cellular uptake through this major pathway.

Biochemical Properties and Binding Affinity

This compound retains the core bicyclic ring structure of biotin, which is essential for its recognition by avidin and streptavidin. However, the modification of the valeric acid side chain, which is also involved in the binding interaction, is expected to alter its affinity compared to unmodified biotin. While the binding of biotin to streptavidin and avidin is one of the strongest non-covalent interactions known in nature, specific quantitative data for the binding affinity of this compound is not extensively documented in publicly available literature. The interaction is still of a sufficiently high affinity to be utilized in affinity-based applications like pull-down assays.

Table 1: Comparison of Binding Affinities for Biotin and its Derivatives

| Ligand | Binding Partner | Dissociation Constant (Kd) | Association Constant (Ka) | Reference(s) |

| Biotin | Avidin | ~10⁻¹⁵ M | ~10¹⁵ M⁻¹ | [5][6][7] |

| Biotin | Streptavidin | ~10⁻¹⁴ M | ~10¹⁴ M⁻¹ | [1][4] |

| This compound | Avidin / Streptavidin | Data not readily available in cited literature. The esterification of the carboxyl group, which forms hydrogen bonds within the binding pocket, likely results in a lower binding affinity compared to free biotin. | Data not readily available. |

Role in Cellular Processes and Research Applications

This compound's primary role is not as a direct participant in endogenous cellular metabolism but as a versatile chemical probe. Its utility stems from its ability to act as a potent biotin analogue in affinity-based assays while having distinct cellular transport characteristics.

Affinity Labeling and Proteomics

This compound is widely used in chemical proteomics to identify protein targets and study protein-protein interactions. As a terminal component of more complex chemical probes, the biotin moiety allows for the capture and enrichment of labeled proteins using streptavidin-coated beads.

-

Target Identification: A bioactive small molecule can be functionalized with a reactive group and a linker terminating in this compound. After treating cells or cell lysates with this probe and inducing covalent linkage to target proteins, the this compound tag allows for the selective enrichment of these proteins for identification by mass spectrometry.

-

Pull-Down Assays: When conjugated to a known "bait" protein or molecule, this compound facilitates the isolation of interacting "prey" proteins from a complex mixture.

Drug Development

In drug discovery, the biotin-streptavidin system is a cornerstone of many screening and diagnostic assays. This compound can be incorporated into drug candidates or screening compounds to facilitate their immobilization on streptavidin-coated surfaces for interaction studies, such as those using Surface Plasmon Resonance (SPR).[8]

Studying Biotin-Dependent Signaling

While this compound itself is not a direct signaling molecule, its parent compound, biotin, influences several key signaling pathways. Understanding these pathways is crucial for interpreting data from experiments where biotinylation is used.

-

NF-κB Pathway: Biotin supplementation has been shown to reduce the activation of the transcription factor NF-κB, thereby preventing the production of inflammatory cytokines.[9] This has implications for studies on inflammation and immunity.

-

Sp1/Sp3 Transcription Factors: The nuclear abundance and transcriptional activity of Sp1 and Sp3 are dependent on biotin levels.[10][11] These transcription factors regulate a wide array of genes, and biotin-mediated changes in their activity can have far-reaching effects on gene expression.[10]

-

Holocarboxylase Synthetase (HCS) Pathway: HCS is not only responsible for attaching biotin to carboxylases but also participates in a signaling cascade that regulates its own expression and that of the carboxylases.[3] This pathway involves guanylate cyclase and cGMP-dependent protein kinase.[3]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in experimental workflows and signaling pathways relevant to the use of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for common applications involving biotinylated molecules like this compound derivatives.

Protocol 1: Streptavidin Pull-Down Assay for Protein-Protein Interactions

This protocol describes the capture of a biotinylated "bait" protein and its interacting partners ("prey") from a cell lysate using streptavidin-coated magnetic beads.[12][13][14][15]

Materials:

-

Streptavidin-coated magnetic beads (e.g., NEB #S1420)[12]

-

Biotinylated bait protein

-

Cell lysate containing prey proteins

-

Magnetic separation rack[12]

-

Binding/Wash Buffer (e.g., 1X PBS, pH 7.4, with 0.05% Tween-20)[12]

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

End-over-end rotator

Procedure:

-

Bead Preparation: a. Vortex the streptavidin magnetic beads to create a uniform slurry.[12] b. Aliquot the required volume of beads into a microcentrifuge tube. (Binding capacity is typically ~30 µg of biotinylated antibody per 1 mg of beads).[12] c. Place the tube on the magnetic rack to pellet the beads, then carefully remove and discard the storage buffer.[12] d. Resuspend the beads in a volume of Binding/Wash Buffer equal to the initial slurry volume. e. Repeat the magnetic separation and resuspension for a total of three washes to equilibrate the beads.[12]

-

Binding of Bait and Prey: a. In a separate tube, incubate the biotinylated bait protein with the cell lysate for at least 30 minutes at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

Capture of Protein Complexes: a. After the final wash, pellet the equilibrated beads on the magnetic rack and discard the supernatant. b. Add the lysate containing the bait-prey complexes to the beads. c. Incubate for at least 30 minutes at room temperature or 4°C (depending on protein stability) with end-over-end rotation.[12]

-

Washing: a. Pellet the beads on the magnetic rack and discard the supernatant (flow-through). b. Resuspend the beads in 500 µL of Binding/Wash Buffer. c. Repeat this wash step three to five times to thoroughly remove non-specifically bound proteins.

-

Elution: a. After the final wash, remove the supernatant. b. Resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. d. Place the tube on the magnetic rack and carefully collect the supernatant (eluate), which contains the purified bait and prey proteins.

-

Analysis: a. The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins that have been separated by SDS-PAGE and transferred to a membrane.[16][17][18]

Materials:

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)[16]

-

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[16]

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Chemiluminescent HRP substrate

-

Imaging system (X-ray film or CCD camera)

Procedure:

-

Blocking: a. After transferring the proteins from the SDS-PAGE gel to the membrane, place the membrane in a clean container. b. Add enough Blocking Buffer to fully cover the membrane. c. Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[16]

-

Washing: a. Discard the blocking buffer. b. Wash the membrane three times for 5-10 minutes each with TBST.[16][17]

-

Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate in fresh Blocking Buffer to the manufacturer's recommended concentration (e.g., 1:5,000 to 1:15,000).[17] b. Add the diluted conjugate to the membrane and incubate for 1 hour at room temperature with gentle agitation.[16]

-

Washing: a. Discard the Streptavidin-HRP solution. b. Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.[17]

-

Detection: a. Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. b. Drain the excess wash buffer from the membrane and incubate it with the substrate solution for 1-5 minutes.[16] c. Remove the membrane from the substrate, drain the excess liquid, and place it in a plastic sheet protector. d. Expose the membrane to an X-ray film or a CCD imaging system to capture the chemiluminescent signal.[16]

Conclusion and Future Outlook

This compound is an indispensable tool in the arsenal of modern life scientists. Its defining characteristic—the inability to engage with the primary cellular biotin transporter SMVT—provides a crucial experimental control and enables the specific investigation of extracellular phenomena and the analysis of complex protein mixtures in cell-free environments. While the fundamental principles of its application in affinity-based techniques are well-established, the future will likely see the development of more sophisticated this compound-containing chemical probes for dynamic studies of cellular processes, such as activity-based protein profiling and in-vivo imaging. Furthermore, as our understanding of biotin's role in gene regulation and signaling continues to grow, this compound and its derivatives will remain vital for dissecting the intricate molecular mechanisms that govern cellular function. The continued development of novel biotinylation strategies and analytical techniques will undoubtedly expand the utility of this versatile molecule in both basic research and therapeutic development.

References

- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 3. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

- 8. shop.carnabio.com [shop.carnabio.com]

- 9. Biotin Supplementation Ameliorates Murine Colitis by Preventing NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nuclear abundance of transcription factors Sp1 and Sp3 depends on biotin in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [en.bio-protocol.org]

- 14. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. fortislife.com [fortislife.com]

- 18. novopro.cn [novopro.cn]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl biotin, also known as biotin methyl ester. The information presented herein is intended to support research and development activities by providing detailed data on its properties, synthesis, purification, and analysis, along with its biological context.

Core Physicochemical Properties

This compound is the methyl ester derivative of biotin (Vitamin B7). The esterification of the carboxylic acid group of biotin modifies its polarity and reactivity, making it a useful intermediate in various synthetic and analytical applications.

-

IUPAC Name: methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[1]

-

Synonyms: (+)-Biotin methyl ester, D-(+)-Biotin methyl ester, Biotinmethylester[1]

-

CAS Number: 608-16-2[1]

-

Molecular Formula: C₁₁H₁₈N₂O₃S[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 258.34 g/mol | [1][2] |

| Exact Mass | 258.10381361 Da | [1] |

| Melting Point | 166.5 °C | [3] |

| Appearance | Fine needles or white solid | [4] |

| XLogP3-AA | 0.7 | [1] |

| Topological Polar Surface Area | 92.7 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

This compound is typically synthesized via the esterification of the valeric acid side chain of D-(+)-biotin.

Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a general esterification procedure for biotin.

-

Dissolution: Suspend D-(+)-biotin in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise to the suspension.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base, such as sodium bicarbonate (NaHCO₃), until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the resulting residue with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude biotin methyl ester.

Alternative Protocol: Using Diazomethane

A historical method for preparing the methyl ester involves reacting the free acid form of biotin in methanol with a diazomethane solution in ether.[4] This method is effective but requires caution due to the toxic and explosive nature of diazomethane.

Purification is essential to remove unreacted biotin and other impurities.

Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of methanol and diethyl ether.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Isolation: Collect the resulting crystals (fine needles) by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether or petroleum ether to remove residual soluble impurities.[4]

-

Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography

-

Stationary Phase: Prepare a silica gel (SiO₂) column.

-

Elution: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with a suitable solvent system, such as 75% ethyl acetate in petroleum ether, to separate the this compound from impurities.[5]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the analysis of biotin and its derivatives.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This is a general method that can be optimized for this compound.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile.[7] A typical ratio could be 91.5:8.5 (buffer:acetonitrile).[6]

-

Flow Rate: 1.2 mL/min.[6]

-

Detection: UV detection at 200 nm.[6]

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like methanol.[7] Filter the solution through a 0.2 µm filter before injection.

-

Injection Volume: 100 µL.[6]

-

Column Temperature: 40°C.[6]

-

Analysis: The retention time for biotin is typically between 10-12 minutes under these conditions; this compound's retention time will be different due to its increased hydrophobicity and will need to be determined using a pure standard.[6] Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

This compound is primarily used as a biochemical reagent and an intermediate in the synthesis of biotin derivatives.[8] Its direct biological activity is not as well-documented as that of biotin. It is understood in the context of biotin's metabolic roles.

Biotin is an essential cofactor for five mammalian carboxylase enzymes that play critical roles in metabolism:

-

Acetyl-CoA Carboxylase 1 & 2 (ACC1, ACC2): Involved in the first committed step of fatty acid synthesis.

-

Pyruvate Carboxylase (PC): A crucial enzyme in gluconeogenesis.

-

Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of certain amino acids and odd-chain fatty acids.

-

Methylcrotonyl-CoA Carboxylase (MCC): Essential for the breakdown of the amino acid leucine.

The covalent attachment of biotin to these enzymes (a process called biotinylation) is necessary for their function.[9] this compound, with its esterified carboxyl group, cannot be attached to these enzymes by holocarboxylase synthetase and thus is not biologically active in this context until hydrolyzed back to biotin.

In some biosynthetic pathways, such as in E. coli, a methyl ester intermediate (pimeloyl-ACP methyl ester) is formed and subsequently hydrolyzed as part of the biotin synthesis pathway.[10][11]

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: General workflow for the HPLC analysis of this compound.

Caption: The role of biotin as a cofactor for carboxylase enzymes.

References

- 1. Biotin methyl ester | C11H18N2O3S | CID 83871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno(3,4-d)imidazol-4-yl)pentanoic acid | C11H18N2O3S | CID 71750228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 5. US5274107A - Process for synthesis of D(+) biotin - Google Patents [patents.google.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of Methyl Biotin Derivatives in Research

For researchers, scientists, and drug development professionals, biotin-based labeling technologies are indispensable tools for detection, purification, and functional analysis of biomolecules. The high-affinity interaction between biotin and avidin or streptavidin is the cornerstone of these techniques.[1][2][3] Among the various biotin derivatives, methyl biotin compounds, particularly biotin methyl ester, serve as crucial intermediates and reagents in the synthesis of more complex biotinylating agents. This guide provides a comprehensive overview of this compound derivatives, their synthesis, applications, and relevant experimental protocols.

Core Concepts: Biotin and Biotinylation

Biotin, a small, water-soluble B vitamin, can be covalently attached to proteins, nucleic acids, and other molecules in a process called biotinylation.[2][4] This labeling is generally rapid, specific, and minimally disruptive to the biomolecule's natural function due to biotin's small size.[1][4] The resulting biotinylated molecule can then be detected or isolated using avidin or streptavidin conjugates. A variety of biotinylation reagents are available, targeting specific functional groups such as primary amines, sulfhydryls, and carboxyls.[2]

Biotin Methyl Ester: A Key Derivative

Biotin methyl ester is a fundamental derivative where the carboxylic acid group of biotin's valeric acid side chain is esterified with a methyl group.[5][6][7][8][9][10] This modification is often a critical step in the synthesis of other biotinylating reagents, as it protects the carboxyl group during other chemical modifications of the biotin molecule.

Properties of Biotin Methyl Ester

| Property | Value | References |

| CAS Number | 608-16-2 | [6][7] |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [6][9][10] |

| Molecular Weight | 258.34 g/mol | [6][10] |

| Appearance | White solid | [11] |

| Solubility | Soluble in methanol, DMSO, DMF | [8][11][12] |

Synthesis of this compound Derivatives

The synthesis of biotin methyl ester is a common starting point for producing various biotinylating agents. Subsequently, the methyl ester can be converted into other functional groups, such as hydrazides or activated esters like N-hydroxysuccinimide (NHS) esters.

Experimental Protocol: Synthesis of Biotin Methyl Ester

This protocol describes the synthesis of biotin methyl ester from D-biotin using thionyl chloride in methanol.

Materials:

-

D-biotin

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend D-biotin (e.g., 150 mg, 0.65 mmol) in anhydrous methanol (e.g., 2 ml) in a round-bottom flask equipped with a magnetic stirrer.[11]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 0.15 ml, 2.0 mmol) to the stirred suspension.[11]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The suspension should become a clear solution.[11]

-

Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator to obtain biotin methyl ester as a white solid.[11] The yield is typically high (e.g., 94%).[11]

Synthesis of Biotin Hydrazide from Biotin Methyl Ester

Biotin hydrazide is a useful derivative for labeling aldehydes and ketones. It can be synthesized from biotin methyl ester.

Procedure:

-

Disperse the synthesized biotin methyl ester (e.g., 148 mg, 0.52 mmol) in methanol (e.g., 1.5 ml).[11]

-

Add hydrazine (e.g., 0.15 ml, 5 mmol) to the solution with stirring.[11]

-

Continue stirring for approximately 16 hours at room temperature.[11]

-

Concentrate the solution under reduced pressure to remove the solvent.[11]

-

The resulting crude product can be purified by recrystallization.

Synthesis of Biotin-NHS from D-Biotin

Biotin-N-hydroxysuccinimide (Biotin-NHS) is a widely used reagent for labeling primary amines on proteins and other molecules.[1][3]

Procedure:

-

Dissolve D-biotin and N-hydroxysuccinimide in a suitable solvent like dimethylformamide (DMF).[13]

-

Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to the mixture.[13]

-

Allow the reaction to proceed at room temperature overnight, during which a white precipitate of dicyclohexylurea will form.[13]

-

Filter the reaction mixture to remove the precipitate.[13]

-

The filtrate containing the Biotin-NHS can be further purified, for example, by precipitation with a non-solvent like diethyl ether or by recrystallization from a solvent such as isopropanol.[13]

Applications of this compound Derivatives in Research

While biotin methyl ester is primarily an intermediate, biotinylating reagents derived from it have widespread applications.

-

Protein Labeling: Biotin-NHS and other amine-reactive derivatives are commonly used to label proteins on lysine residues and the N-terminus for subsequent detection or purification.[1][3]

-

Affinity Chromatography: Biotinylated molecules can be purified from complex mixtures using columns with immobilized avidin or streptavidin.

-

Immunoassays: The high specificity of the biotin-avidin interaction is leveraged in techniques like ELISA and Western blotting for sensitive detection.[14]

-

Proximity Labeling: Techniques like TurboID utilize biotin ligases to biotinylate proteins in close proximity to a protein of interest, enabling the study of protein-protein interaction networks.[15]

-

Drug Delivery: Biotinylation can be used to target drugs to specific cells or tissues that overexpress biotin receptors.

Experimental Protocols for Biotinylation

General Protocol for Antibody Biotinylation using Biotin-NHS

This protocol provides a general guideline for labeling antibodies with Biotin-NHS.

Materials:

-

Antibody of interest

-

Biotin-NHS

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.0)

-

Phosphate-buffered saline (PBS)

-

Ammonium chloride (NH₄Cl)

-

Dialysis tubing or desalting column

Procedure:

-

Prepare the antibody at a concentration of 1 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.0).[14]

-

Dissolve Biotin-NHS in DMSO to a concentration of 1 mg/mL.[14]

-

Add the Biotin-NHS solution to the antibody solution. A common molar ratio is to add 120 µL of the NHSB solution for every 1 mg of protein.[14]

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[14]

-

To quench the reaction, add a small amount of a primary amine-containing buffer, such as 1 M NH₄Cl.[14]

-

Remove unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.[14]

-

Determine the protein concentration and the degree of biotinylation using appropriate assays.

Quantifying Biotinylation

The extent of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or commercially available kits.[16] The Quant*Tag™ Biotin Kit, for instance, provides a method to determine the amount of free or conjugated biotin in a sample.[16] This assay involves a chemical reaction that produces a colored product quantifiable by spectrophotometry at 535 nm.[16]

Advanced Derivatives: Biotinidase-Resistant Biotin

For in vivo applications, the stability of the biotin label is crucial. Biotinidase, an enzyme present in serum and tissues, can cleave the amide bond between biotin and lysine, releasing the biotin tag.[17][18] To overcome this, biotinidase-resistant derivatives have been developed. These often feature modifications to the linkage between biotin and the target molecule, such as the use of a triazole group, to prevent enzymatic cleavage while maintaining high affinity for avidin and streptavidin.[17][18]

Visualizing Workflows and Pathways

Synthesis of Biotin-NHS from Biotin

Caption: Workflow for the synthesis of Biotin-NHS.

General Experimental Workflow for Protein Biotinylation and Pulldown

Caption: Workflow for biotinylating and purifying a protein.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 4. Biotinylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Chemical Distribution | SmartChem [smart-chem.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biotin methyl ester | C11H18N2O3S | CID 83871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biotin methyl ester | C11H18N2O3S | CID 83871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Page loading... [guidechem.com]

- 14. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis | Scilit [scilit.com]

- 16. m.youtube.com [m.youtube.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. WO2013144604A1 - Biotinidase resistant biotinyl compounds - Google Patents [patents.google.com]

Methylated Biotin Analogs as Molecular Probes: A Technical Guide for Researchers

Abstract

The covalent labeling of biomolecules with affinity tags is a cornerstone of modern chemical biology and drug discovery. Among these, biotin and its derivatives have emerged as indispensable tools for the enrichment and identification of protein targets, the elucidation of protein-protein interactions, and the mapping of complex signaling pathways. This technical guide provides an in-depth overview of the application of methylated biotin analogs, specifically focusing on biotin methyl ester, as molecular probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work. This guide details the core principles of biotin-based affinity purification, provides comprehensive experimental protocols, presents quantitative data from relevant studies, and illustrates the application of these probes in dissecting cellular signaling networks.

Introduction to Biotin-Based Molecular Probes

Biotin, a water-soluble vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1][2]. This high-affinity interaction forms the basis of biotin-streptavidin technology, which is widely employed for the detection, purification, and immobilization of biomolecules[3][4]. By chemically modifying biotin, researchers can create a variety of molecular probes capable of covalently attaching to specific functional groups on proteins or other macromolecules.

"Methyl biotin" is a term that can refer to various methylated derivatives of biotin, with biotin methyl ester being a primary example[5][6]. In this derivative, the carboxylic acid group of biotin is esterified with a methyl group. While biotin methyl ester itself is not typically used as a reactive probe for direct protein labeling due to the relative inertness of the methyl ester group, it serves as a crucial synthetic intermediate in the creation of more complex biotinylated probes[1]. The core principle involves incorporating a reactive group into the biotin molecule, often via the valeric acid side chain, which can then form a stable covalent bond with a target biomolecule.

These biotinylated probes are instrumental in "pull-down" assays, a form of affinity purification[7][8]. In this technique, a biotinylated "bait" molecule (which could be a small molecule inhibitor, a photo-crosslinker, or a non-specific labeling reagent) is introduced to a complex biological sample, such as a cell lysate. The bait molecule covalently binds to its protein targets. Subsequently, streptavidin-coated beads are used to capture the biotinylated bait-protein complexes, effectively "pulling" them out of the lysate. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry[7][9].

Quantitative Data from Biotin Probe-Based Proteomics

The utility of biotin-based probes is powerfully demonstrated through quantitative proteomics experiments. These studies allow for the identification and quantification of proteins that interact with a probe, providing insights into drug targets, off-target effects, and the composition of protein complexes. The following tables summarize quantitative data from representative studies that employed biotinylated probes for protein enrichment and analysis.

Table 1: Identification of Biotinylated Peptides and Proteins Using an Amine-Reactive Biotin Probe

| Starting Material (HEK Cell Lysate) | Biotin-Modified Peptides Identified | Biotin-Modified Proteins Identified |

| 1 mg | 378 | 184 |

| 3 mg | 3,566 | 1,077 |

| 6 mg | 3,777 | 1,210 |

| 10 mg | 10,715 | 2,185 |

Data adapted from a study using NHS-biotin to label proteins in HEK 293T cells, followed by a novel direct detection of biotin-containing tags (DiDBiT) method for mass spectrometry analysis. This demonstrates the scalability of the approach and the depth of proteome coverage achievable.[10][11]

Table 2: Identification of Newly Synthesized Proteins Using a Biotin-Alkyne Probe

| Method | Biotin-AHA-Modified Peptides Detected | Newly Synthesized Proteins Identified | Unmodified Peptides Detected | Corresponding Unmodified Proteins |

| DiDBiT | 4,127 | 1,817 | ~700 | 345 |

This table presents data from an experiment where a non-canonical amino acid, azidohomoalanine (AHA), was incorporated into newly synthesized proteins. These proteins were then tagged with a biotin-alkyne probe via click chemistry. The data highlights the specificity of the labeling technique in targeting a specific sub-population of the proteome.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of biotinylated probes for protein labeling and identification.

General Protein Biotinylation with an Amine-Reactive Probe (NHS-Ester)

This protocol describes the general procedure for labeling proteins with a biotin derivative containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and N-termini).

Materials:

-

Protein sample (1-10 mg) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer.

-

Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the biotin-NHS ester in DMF or DMSO.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-